Diamino lipid DAL4

Lipid Nanoparticles mRNA Delivery Encapsulation Efficiency

Diamino lipid DAL4 is a synthetic ionizable lipid belonging to a library of di-amino lipid (DAL) compounds designed for the formulation of lipid nanoparticles (LNPs) to deliver messenger RNA (mRNA) therapeutics. It is characterized by a di-amino core with a specific boronic acid-containing head group that confers unique physicochemical properties for nucleic acid encapsulation and cellular delivery.

Molecular Formula C52H99BFN3O3
Molecular Weight 844.2 g/mol
Cat. No. B12398828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiamino lipid DAL4
Molecular FormulaC52H99BFN3O3
Molecular Weight844.2 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)F)CNC(=O)CCCCCN(CCCCCCCCCCCC)CCCN(CCCCCCCCCCCC)CCCCCCCCCCCC)(O)O
InChIInChI=1S/C52H99BFN3O3/c1-4-7-10-13-16-19-22-25-28-33-41-56(42-34-29-26-23-20-17-14-11-8-5-2)45-37-46-57(43-35-30-27-24-21-18-15-12-9-6-3)44-36-31-32-38-52(58)55-48-49-39-40-50(54)47-51(49)53(59)60/h39-40,47,59-60H,4-38,41-46,48H2,1-3H3,(H,55,58)
InChIKeyQFBSJAJPMWFIDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Diamino Lipid DAL4: A Novel Ionizable Lipid for mRNA-Based Cancer Immunotherapy


Diamino lipid DAL4 is a synthetic ionizable lipid belonging to a library of di-amino lipid (DAL) compounds designed for the formulation of lipid nanoparticles (LNPs) to deliver messenger RNA (mRNA) therapeutics [1]. It is characterized by a di-amino core with a specific boronic acid-containing head group that confers unique physicochemical properties for nucleic acid encapsulation and cellular delivery [1]. DAL4 is primarily applied in cancer immunotherapy, where it has been used to encapsulate mRNAs encoding cytokines such as IL-12, IL-27, and GM-CSF for intratumoral administration [1].

Why Generic Ionizable Lipid Substitution Fails for DAL4-Containing Formulations


Ionizable lipids used in LNP formulations are not interchangeable due to significant differences in head group chemistry, which directly impact mRNA encapsulation efficiency, intracellular delivery kinetics, and endosomal escape. Among the DAL series, encapsulation efficiencies range from as low as 2.6% to over 90%, and in vitro luciferase expression varies by orders of magnitude depending on the specific lipid used [1]. DAL4 consistently outperforms structurally related DAL analogs and benchmark lipids such as MC3 and Lipofectamine™ 3000 in delivering mRNA to tumor cells, making substitution with a generic alternative likely to result in substantially reduced payload delivery and therapeutic efficacy [1].

Quantitative Differentiation Evidence: DAL4 vs. Comparator Lipids in LNP Formulation


Superior mRNA Encapsulation Efficiency of DAL4 vs. DAL1

DAL4-LNP exhibits an mRNA encapsulation efficiency of 90.3%, which is approximately 35-fold higher than DAL1-LNP (2.6%) when formulated under identical conditions [1].

Lipid Nanoparticles mRNA Delivery Encapsulation Efficiency

Enhanced In Vitro mRNA Transfection Efficiency: DAL4 vs. DAL Series and Lipofectamine 3000

In B16F10 melanoma cells, DAL4-LNP induced the highest luciferase bioluminescence signal among all seven DAL-LNP formulations tested and significantly exceeded the signal generated by Lipofectamine™ 3000 [1].

Transfection Efficiency Luciferase Assay Lipid Library Screening

Increased Cytokine Protein Secretion: DAL4-LNP vs. MC3-LNP

DAL4-LNP formulations delivering IL-12, IL-27, or GM-CSF mRNA resulted in significantly higher cytokine protein concentrations in cell culture supernatants compared to MC3-LNP, an FDA-approved ionizable lipid formulation [1].

Cytokine Production ELISA mRNA Translation

In Vivo Tumor Growth Inhibition: DAL4-LNP-IL-12 vs. IL-27 or GM-CSF Monotherapy

Intratumoral administration of DAL4-LNP loaded with IL-12 mRNA resulted in the most potent suppression of B16F10 melanoma tumor growth and longest survival compared to DAL4-LNP formulations delivering IL-27 mRNA or GM-CSF mRNA alone [1].

Tumor Growth Inhibition B16F10 Melanoma Intratumoral Injection

Synergistic Anti-Tumor Efficacy: DAL4-LNP Co-Delivering IL-12 and IL-27 mRNA

Co-delivery of IL-12 and IL-27 mRNAs via DAL4-LNP exhibited a synergistic effect, outperforming all single-cytokine treatments and the triple-cytokine combination (IL-12+IL-27+GM-CSF) in retarding tumor growth and extending survival [1].

Combination Therapy Synergy Cytokine Cocktail

Robust Immune Infiltration: DAL4-LNP-IL-12+IL-27 Induces 10-Fold Leukocyte Increase

Intratumoral delivery of DAL4-LNP-IL-12+IL-27 mRNA resulted in a nearly 10-fold increase in total CD45+ leukocytes infiltrating the tumor microenvironment compared to control-treated tumors [1].

Tumor Microenvironment Immune Infiltration CD45+ Leukocytes

Validated Application Scenarios for Diamino Lipid DAL4 in Cancer Immunotherapy Research


Intratumoral mRNA Delivery for Solid Tumor Immunotherapy

DAL4 is specifically validated for intratumoral injection of mRNA encoding immunostimulatory cytokines. In the B16F10 melanoma model, DAL4-LNP effectively delivered mRNA to both tumor cells and tumor-infiltrating immune cells, with GFP expression detected in up to 15% of total tumor cells 12 hours post-injection [1]. This localized delivery strategy minimizes systemic cytokine exposure and associated toxicity, addressing a key limitation of systemic cytokine therapy [1].

Combination Cytokine Therapy with Co-Encapsulated mRNAs

DAL4-LNP enables co-delivery of multiple mRNA payloads in a single formulation. The combination of IL-12 and IL-27 mRNA in DAL4-LNP demonstrated synergistic anti-tumor activity and achieved 100% survival at day 35 in an optimized dosing regimen [1]. This approach is applicable to other cytokine pairs or nucleic acid therapeutics where synergistic mechanisms are anticipated.

High-Efficiency LNP Formulation for Preclinical mRNA Library Screening

With an encapsulation efficiency of 90.3% and superior in vitro transfection performance relative to both structural analogs and benchmark lipids like Lipofectamine 3000 and MC3, DAL4 serves as an optimal lead lipid for screening mRNA payload libraries in vitro and in vivo [1]. Its well-defined formulation parameters (size 150-200 nm, PDI <0.2) provide a reproducible platform for comparative therapeutic evaluation [1].

Immune Microenvironment Remodeling Studies

DAL4-LNP-IL-12+IL-27 treatment induces a robust influx of immune effector cells, including a nearly 10-fold increase in total CD45+ leukocytes and significant elevations in IFN-γ and TNF-α producing NK and CD8+ T cells [1]. This makes DAL4-LNP a valuable tool for studying mechanisms of immune-mediated tumor rejection and for evaluating combination regimens with immune checkpoint inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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